1-{[1-(Thiophen-2-yl)ethyl]amino}propan-2-ol
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Overview
Description
1-{[1-(Thiophen-2-yl)ethyl]amino}propan-2-ol is an organic compound that features a thiophene ring, an ethyl group, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(Thiophen-2-yl)ethyl]amino}propan-2-ol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Alkylation: The thiophene ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Amination: The alkylated thiophene is reacted with an amine to form the amino group.
Hydroxylation: Finally, the compound is hydroxylated to introduce the alcohol group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(Thiophen-2-yl)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiophene-2-carboxylic acid, while reduction may produce thiophene-2-ethylamine .
Scientific Research Applications
1-{[1-(Thiophen-2-yl)ethyl]amino}propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-{[1-(Thiophen-2-yl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: Structurally related to methamphetamine, with a thiophene ring and an alkyl amine substituent.
Thiopropamine: Metabolized into active thiophene derivatives, similar to 1-{[1-(Thiophen-2-yl)ethyl]amino}propan-2-ol.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15NOS |
---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
1-(1-thiophen-2-ylethylamino)propan-2-ol |
InChI |
InChI=1S/C9H15NOS/c1-7(11)6-10-8(2)9-4-3-5-12-9/h3-5,7-8,10-11H,6H2,1-2H3 |
InChI Key |
PKMSHQXUAKNYJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)C1=CC=CS1)O |
Origin of Product |
United States |
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